molecular formula C15H25N3O2 B5877172 N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide

N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide

Cat. No. B5877172
M. Wt: 279.38 g/mol
InChI Key: LNHRJTDCGFUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes.

Mechanism of Action

N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to a wide range of biological effects.
Biochemical and physiological effects:
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and proliferation of embryonic stem cells, enhances the differentiation of induced pluripotent stem cells into specific cell types, and promotes the survival of neurons in the brain. N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has also been shown to have anti-inflammatory effects and to promote the regeneration of damaged tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its specificity for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes. However, one limitation of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in combination with other drugs to treat various diseases, including cancer and Alzheimer's disease. Finally, the role of GSK-3 in various biological processes is still not fully understood, and further research is needed to elucidate its precise role in these processes.

Synthesis Methods

N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylidenehydrazine with cyclohexanone to form N-cyclohexyl-2-cyclohexylidenehydrazine. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, which is the final product.

Scientific Research Applications

N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to promote the self-renewal and proliferation of embryonic stem cells, as well as enhance the differentiation of induced pluripotent stem cells into specific cell types. N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has also been used to study the role of GSK-3 in various disease models, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c19-14(16-12-7-3-1-4-8-12)11-15(20)18-17-13-9-5-2-6-10-13/h12H,1-11H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHRJTDCGFUSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=O)NN=C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide

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